(5-Amino-2-fluorophenyl)methanol

Catalog No.
S672259
CAS No.
84832-00-8
M.F
C7H8FNO
M. Wt
141.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(5-Amino-2-fluorophenyl)methanol

CAS Number

84832-00-8

Product Name

(5-Amino-2-fluorophenyl)methanol

IUPAC Name

(5-amino-2-fluorophenyl)methanol

Molecular Formula

C7H8FNO

Molecular Weight

141.14 g/mol

InChI

InChI=1S/C7H8FNO/c8-7-2-1-6(9)3-5(7)4-10/h1-3,10H,4,9H2

InChI Key

NBVPTQRFNRBXGB-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1N)CO)F

Canonical SMILES

C1=CC(=C(C=C1N)CO)F

Medicinal Chemistry:

  • Drug discovery: The presence of the amine and fluorine groups in (5-Amino-2-fluorophenyl)methanol makes it a potential scaffold for the development of new drugs. These functional groups can interact with biological targets in unique ways, potentially leading to novel therapeutic effects [].
  • Radiopharmaceuticals: The molecule can be modified to incorporate radioisotopes, making it a potential candidate for the development of radiopharmaceuticals for imaging or therapeutic purposes [].

Material Science:

  • Polymer synthesis: (5-Amino-2-fluorophenyl)methanol can be used as a building block in the synthesis of new polymers with desirable properties, such as improved thermal stability or conductivity [].
  • Organic electronics: The molecule's structure suggests potential applications in organic electronics due to its ability to participate in π-π stacking interactions, which are crucial for charge transport in organic materials [].

(5-Amino-2-fluorophenyl)methanol is an organic compound with the molecular formula C₇H₈FNO and a molecular weight of 141.15 g/mol. It features a benzene ring substituted with an amino group (-NH₂) and a fluorine atom (-F), along with a methanol group (-CH₂OH) attached to the phenyl group. This unique structure contributes to its diverse chemical and biological properties, making it a subject of interest in various fields, including medicinal chemistry and materials science .

  • Oxidation: The methanol group can be oxidized to form aldehydes or carboxylic acids, utilizing oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction: The compound can undergo reduction reactions, potentially yielding various derivatives through the use of reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: The amino and fluorine groups can engage in substitution reactions, allowing for the formation of various substituted aromatic compounds. Common reagents for these reactions include halogens, acids, and bases .

Major Products Formed

  • Oxidation: Aldehydes and carboxylic acids.
  • Reduction: Various reduced derivatives.
  • Substitution: Substituted aromatic compounds.

Research indicates that (5-Amino-2-fluorophenyl)methanol exhibits potential biological activities, particularly in antimicrobial and anticancer domains. The presence of both the amino and fluorine groups may enhance its interaction with biological targets, making it a candidate for drug development.

The synthesis of (5-Amino-2-fluorophenyl)methanol typically involves several steps:

  • Reduction of Nitro Compounds: Starting from a nitro compound, reduction is performed to introduce the amino group.
  • Fluorination: A fluorination step is then conducted to add the fluorine atom to the aromatic ring.
  • Introduction of Methanol Group: Finally, the methanol group is introduced through further reduction processes.

Industrial production may involve optimizing these steps for yield and purity using catalysts and controlled conditions .

(5-Amino-2-fluorophenyl)methanol finds applications in various fields:

  • Medicinal Chemistry: It serves as a building block for synthesizing new therapeutic agents.
  • Materials Science: Utilized in producing polymers and coatings with specific properties due to its functional groups.
  • Biological Research: Investigated for its potential in developing novel drug candidates .

Studies on (5-Amino-2-fluorophenyl)methanol have focused on its interactions with biological molecules. The fluorinated aromatic structure may influence metabolic stability and binding affinity to various biological targets, making it an interesting subject for further research in pharmacology and medicinal chemistry .

Several compounds share structural similarities with (5-Amino-2-fluorophenyl)methanol, each possessing unique characteristics:

Compound NameStructural FeaturesUnique Aspect
(5-Amino-2-fluorobenzyl alcohol)Benzyl alcohol group instead of methanolMore hydrophobic due to the benzyl group
(5-Amino-2-fluorophenol)Phenol group instead of methanolContains a hydroxyl group enhancing hydrogen bonding
(5-Amino-2-fluorobenzoic acid)Carboxylic acid group instead of methanolIncreased acidity and reactivity
(3-Amino-4-fluorophenyl)methanolDifferent positions of amino and fluorine groupsPotentially different biological activity
(2-Amino-5-fluorophenyl)methanolSimilar structure but different substitution patternMay exhibit different pharmacokinetic properties

Uniqueness

The unique combination of an amino group, a fluorine atom on the benzene ring, and a methanol group distinguishes (5-Amino-2-fluorophenyl)methanol from similar compounds. This configuration influences its reactivity, solubility, and potential interactions with biological systems, thereby enhancing its utility in medicinal chemistry and materials science .

XLogP3

0.5

Wikipedia

(5-amino-2-fluorophenyl)methanol

Dates

Last modified: 08-15-2023

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